molecular formula C30H25F3N4O3 B10923417 2-[3,5-bis(4-methoxyphenyl)-4-methyl-1H-pyrazol-1-yl]-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidine

2-[3,5-bis(4-methoxyphenyl)-4-methyl-1H-pyrazol-1-yl]-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidine

Cat. No.: B10923417
M. Wt: 546.5 g/mol
InChI Key: YLVXTCZKBQZYLZ-UHFFFAOYSA-N
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Description

2-[3,5-bis(4-methoxyphenyl)-4-methyl-1H-pyrazol-1-yl]-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidine is a complex organic compound characterized by its unique structure, which includes multiple methoxyphenyl groups, a pyrazolyl group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3,5-bis(4-methoxyphenyl)-4-methyl-1H-pyrazol-1-yl]-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolyl intermediate, which is then coupled with the pyrimidine core. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to achieve higher yields and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions

2-[3,5-bis(4-methoxyphenyl)-4-methyl-1H-pyrazol-1-yl]-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

2-[3,5-bis(4-methoxyphenyl)-4-methyl-1H-pyrazol-1-yl]-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidine has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[3,5-bis(4-methoxyphenyl)-4-methyl-1H-pyrazol-1-yl]-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolyl and pyrimidine derivatives with methoxyphenyl and trifluoromethyl groups. Examples include:

Uniqueness

The uniqueness of 2-[3,5-bis(4-methoxyphenyl)-4-methyl-1H-pyrazol-1-yl]-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C30H25F3N4O3

Molecular Weight

546.5 g/mol

IUPAC Name

2-[3,5-bis(4-methoxyphenyl)-4-methylpyrazol-1-yl]-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C30H25F3N4O3/c1-18-27(19-8-12-22(38-2)13-9-19)36-37(28(18)20-10-14-23(39-3)15-11-20)29-34-25(17-26(35-29)30(31,32)33)21-6-5-7-24(16-21)40-4/h5-17H,1-4H3

InChI Key

YLVXTCZKBQZYLZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1C2=CC=C(C=C2)OC)C3=NC(=CC(=N3)C(F)(F)F)C4=CC(=CC=C4)OC)C5=CC=C(C=C5)OC

Origin of Product

United States

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